2-Phenoxathiinamine-10,10-dioxide

Description

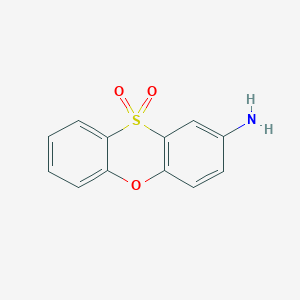

2-Phenoxathiinamine-10,10-dioxide is a heterocyclic compound featuring a phenoxathiin backbone with an amine substituent at the 2-position and two sulfonyl groups at the 10-positions. The phenoxathiin core consists of two benzene rings bridged by one oxygen and one sulfur atom, with the sulfur atom oxidized to a sulfone (SO₂) group in this derivative. This structural configuration enhances its stability and electronic properties, making it relevant in pharmaceutical and materials science research. Evidence from neuropsychopharmacology studies highlights its structural analogs (e.g., CX157, a 3-fluoro-7-(2,2,2-trifluoroethoxy)phenoxathiin-10,10-dioxide derivative) as potent monoamine oxidase-A (MAO-A) inhibitors for major depressive disorder (MDD) treatment .

Properties

Molecular Formula |

C12H9NO3S |

|---|---|

Molecular Weight |

247.27 g/mol |

IUPAC Name |

10,10-dioxophenoxathiin-2-amine |

InChI |

InChI=1S/C12H9NO3S/c13-8-5-6-10-12(7-8)17(14,15)11-4-2-1-3-9(11)16-10/h1-7H,13H2 |

InChI Key |

CUQQZSRDQFQARK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)OC3=C(S2(=O)=O)C=C(C=C3)N |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(S2(=O)=O)C=C(C=C3)N |

Origin of Product |

United States |

Comparison with Similar Compounds

CX157 (3-fluoro-7-(2,2,2-trifluoroethoxy)phenoxathiin-10,10-dioxide)

- Structure : Differs by a fluorine atom at position 3 and a trifluoroethoxy group at position 5.

- Function : Selective MAO-A inhibitor with improved safety over classical MAO inhibitors (e.g., tranylcypromine). Its sulfone groups enhance metabolic stability and reduce hepatotoxicity risks .

- Stability : A patented crystalline form of CX157 exhibits higher thermal stability (melting point >200°C) and solubility in polar solvents compared to amorphous forms, enabling precise dosing in therapeutics .

2-Acetylphenoxathiin-10,10-dioxide

- Structure : Features an acetyl group at position 2.

- Synthesis: Prepared via bromination of 2-acetylphenoxathiin-10,10-dioxide in glacial acetic acid, yielding 79.9% purity. This highlights the reactivity of the phenoxathiin nucleus under oxidative conditions .

- Applications : Primarily a synthetic intermediate for further functionalization (e.g., bromination to introduce electrophilic groups) .

Phenothiazine-Based Analogues

Phenothiazines share a sulfur and nitrogen-containing heterocycle but lack the oxygen atom present in phenoxathiins. Key derivatives include:

10H-Phenothiazine-5,5-dioxide

- Structure : Sulfonyl groups at positions 5 and 5 instead of 10 and 10.

- Properties: Lower thermal stability (melting point ~150°C) compared to phenoxathiin dioxides, attributed to reduced aromatic stabilization .

10-Pentyl-10H-phenothiazine-5,5-dioxide

- Structure : A pentyl chain at the nitrogen atom.

- Solubility : Enhanced lipophilicity due to the alkyl chain, making it suitable for lipid-based drug formulations .

Thioxanthone Derivatives

TADF-CO-SO2 (2-(4-(diphenylamino)phenyl)-9H-thioxanthen-9-one-10,10-dioxide)

- Structure: Thioxanthenone core with diphenylamino and sulfone groups.

- Function : Exhibits thermally activated delayed fluorescence (TADF) with a photoluminescence quantum yield (PLQY) of 92%, driven by sulfone-induced charge-transfer states .

- Applications: Organic light-emitting diodes (OLEDs) and sensors, contrasting with phenoxathiinamines’ pharmaceutical focus .

Data Tables

Table 1: Comparative Physicochemical Properties

Research Findings and Key Insights

- Stability and Dosage: The sulfone groups in phenoxathiin dioxides (e.g., CX157) significantly improve metabolic stability compared to non-sulfonated analogs, reducing dosing frequency .

- Electronic Applications: Thioxanthone dioxides like TADF-CO-SO2 outperform phenoxathiinamines in optoelectronics due to superior PLQY, emphasizing the role of core heterocycle choice in material design .

- Synthetic Flexibility: Phenoxathiin dioxides are more reactive toward electrophilic substitution than phenothiazines, enabling diverse functionalization (e.g., bromination, acetylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.